molecular formula C11H22N2O2 B1491456 3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one CAS No. 2098104-21-1

3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one

Cat. No. B1491456
CAS RN: 2098104-21-1
M. Wt: 214.3 g/mol
InChI Key: DVFVUUASFWKADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3 g/mol. It is available for purchase from various suppliers for use in pharmaceutical testing .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of β-Hydroxy-α-Amino Acid : The compound is a key intermediate in the synthesis of a developmental drug candidate. Recombinant d-Threonine Aldolase enzymes catalyze the aldol addition of glycine and pyridine 4-carboxaldehyde for its synthesis. Efficient processes for producing these enzymes were developed, highlighting the compound's role in pharmaceutical synthesis (Goldberg et al., 2015).

  • Functional Modification of Polymers : The compound was used in modifying polyvinyl alcohol/acrylic acid hydrogels for enhanced thermal stability and antibacterial activities. This illustrates its role in material science and potential medical applications (Aly & El-Mohdy, 2015).

Pharmacological Applications

  • Cardioselectivity in Beta-Adrenoceptor Blocking Agents : Studies on compounds similar to 3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one show significant insights into their cardioselectivity, indicating potential applications in cardiovascular pharmacology (Rzeszotarski et al., 1979).

Biological Activity and Drug Synthesis

  • Antimicrobial Activity : Derivatives of the compound have shown potential in microbiological studies, indicating its use in the synthesis of antimicrobial agents (Ghashang et al., 2015).

  • Structural Modifications for Reduced Toxicity : Adjustments to the structure of similar compounds have been studied to reduce mutagenic potential and drug-drug interactions, highlighting the importance of structural analysis in pharmaceutical development (Palmer et al., 2012).

Other Applications

  • Synthesis of Dendrimers : The compound serves as a core for the synthesis of poly(ether imine) dendrimers, with applications in biology and medicine, as they were found to be non-toxic in cytotoxicity studies (Krishna et al., 2005).

  • Catalytic Applications : Similar compounds have been utilized in catalysis, demonstrating the compound's relevance in chemical synthesis and potentially in industrial processes (Khorami & Shaterian, 2014).

properties

IUPAC Name

3-amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-2-3-9-8-13(7-5-10(9)14)11(15)4-6-12/h9-10,14H,2-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFVUUASFWKADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCC1O)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one
Reactant of Route 2
3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one
Reactant of Route 4
3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-Amino-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.